molecular formula C12H13N3O4S B13996665 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane CAS No. 7274-20-6

7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B13996665
CAS No.: 7274-20-6
M. Wt: 295.32 g/mol
InChI Key: LMJIHHSPEGLNNJ-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is a complex organic compound with the molecular formula C12H13N3O4S. This compound features a unique bicyclic structure, which includes a 7-azabicyclo[4.1.0]heptane core and a 2,4-dinitrophenylsulfanyl group. The presence of both the bicyclic core and the dinitrophenylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the 7-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated cycloalkane under basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the bicyclic core with a thiol reagent, such as thiophenol, under acidic or basic conditions.

    Attachment of the 2,4-dinitrophenyl group: The final step involves the nitration of the phenyl ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro groups at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane depends on its specific application. For example:

    Biological interactions: The compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their structure and function.

    Pharmacological effects: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can result in various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: The core structure without the sulfanyl and dinitrophenyl groups.

    2,4-Dinitrophenylsulfanyl derivatives: Compounds with the same sulfanyl and dinitrophenyl groups but different core structures.

Uniqueness

7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane is unique due to the combination of its bicyclic core and the presence of both sulfanyl and dinitrophenyl groups. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various scientific applications.

Properties

CAS No.

7274-20-6

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

7-(2,4-dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H13N3O4S/c16-14(17)8-5-6-12(11(7-8)15(18)19)20-13-9-3-1-2-4-10(9)13/h5-7,9-10H,1-4H2

InChI Key

LMJIHHSPEGLNNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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